molecular formula C18H17ClO3 B4682977 3-{5-[(3-chloro-2-methylphenoxy)methyl]-2-furyl}-1-cyclopropyl-2-propen-1-one

3-{5-[(3-chloro-2-methylphenoxy)methyl]-2-furyl}-1-cyclopropyl-2-propen-1-one

Cat. No. B4682977
M. Wt: 316.8 g/mol
InChI Key: DEEBHTROBUXRAY-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{5-[(3-chloro-2-methylphenoxy)methyl]-2-furyl}-1-cyclopropyl-2-propen-1-one, commonly known as CP-544, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CP-544 is a member of the cyclopropyl ketone class of compounds that has been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of CP-544 is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. CP-544 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. CP-544 also binds to the cannabinoid receptor CB1, which is involved in the regulation of pain and appetite.
Biochemical and Physiological Effects:
CP-544 has been found to have several biochemical and physiological effects. In vitro studies have shown that CP-544 inhibits the proliferation of cancer cells and induces apoptosis. CP-544 has also been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. In addition, CP-544 has been found to exhibit insecticidal activity against various pests.

Advantages and Limitations for Lab Experiments

CP-544 has several advantages for lab experiments, including its high potency and selectivity, which make it an ideal candidate for studying the mechanism of action of certain enzymes and receptors. However, CP-544 has some limitations, including its low solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on CP-544. One area of research could focus on the development of more efficient synthesis methods for CP-544. Another area of research could focus on the identification of new targets for CP-544, which could lead to the development of new drugs for various diseases. Additionally, further studies could be conducted to investigate the insecticidal properties of CP-544, which could lead to the development of new pesticides.

Scientific Research Applications

CP-544 has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, CP-544 has been found to possess anti-inflammatory, analgesic, and antitumor activities. In agriculture, CP-544 has been used as a pesticide due to its insecticidal properties. In material science, CP-544 has been used as a precursor for the synthesis of various organic compounds.

properties

IUPAC Name

(E)-3-[5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl]-1-cyclopropylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO3/c1-12-16(19)3-2-4-18(12)21-11-15-8-7-14(22-15)9-10-17(20)13-5-6-13/h2-4,7-10,13H,5-6,11H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEBHTROBUXRAY-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)OCC2=CC=C(O2)C=CC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)OCC2=CC=C(O2)/C=C/C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{5-[(3-chloro-2-methylphenoxy)methyl]-2-furyl}-1-cyclopropyl-2-propen-1-one
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3-{5-[(3-chloro-2-methylphenoxy)methyl]-2-furyl}-1-cyclopropyl-2-propen-1-one
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3-{5-[(3-chloro-2-methylphenoxy)methyl]-2-furyl}-1-cyclopropyl-2-propen-1-one
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3-{5-[(3-chloro-2-methylphenoxy)methyl]-2-furyl}-1-cyclopropyl-2-propen-1-one
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3-{5-[(3-chloro-2-methylphenoxy)methyl]-2-furyl}-1-cyclopropyl-2-propen-1-one
Reactant of Route 6
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3-{5-[(3-chloro-2-methylphenoxy)methyl]-2-furyl}-1-cyclopropyl-2-propen-1-one

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